Cas no 1998854-18-4 ((2R)-2-amino-4,5-dimethoxypentanoic acid)

(2R)-2-amino-4,5-dimethoxypentanoic acid 化学的及び物理的性質
名前と識別子
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- (2R)-2-amino-4,5-dimethoxypentanoic acid
- EN300-1297179
- 1998854-18-4
-
- インチ: 1S/C7H15NO4/c1-11-4-5(12-2)3-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m1/s1
- InChIKey: PXUZMPRQSAVJDO-PRJDIBJQSA-N
- SMILES: O(C)C(COC)C[C@H](C(=O)O)N
計算された属性
- 精确分子量: 177.10010796g/mol
- 同位素质量: 177.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 6
- 複雑さ: 139
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.8Ų
- XLogP3: -3.2
(2R)-2-amino-4,5-dimethoxypentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1297179-10.0g |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 10g |
$6082.0 | 2023-06-06 | ||
Enamine | EN300-1297179-2500mg |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 2500mg |
$2211.0 | 2023-09-30 | ||
Enamine | EN300-1297179-1.0g |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 1g |
$1414.0 | 2023-06-06 | ||
Enamine | EN300-1297179-2.5g |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 2.5g |
$2771.0 | 2023-06-06 | ||
Enamine | EN300-1297179-0.5g |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 0.5g |
$1357.0 | 2023-06-06 | ||
Enamine | EN300-1297179-0.1g |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 0.1g |
$1244.0 | 2023-06-06 | ||
Enamine | EN300-1297179-50mg |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 50mg |
$948.0 | 2023-09-30 | ||
Enamine | EN300-1297179-250mg |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 250mg |
$1038.0 | 2023-09-30 | ||
Enamine | EN300-1297179-10000mg |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 10000mg |
$4852.0 | 2023-09-30 | ||
Enamine | EN300-1297179-500mg |
(2R)-2-amino-4,5-dimethoxypentanoic acid |
1998854-18-4 | 500mg |
$1084.0 | 2023-09-30 |
(2R)-2-amino-4,5-dimethoxypentanoic acid 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
(2R)-2-amino-4,5-dimethoxypentanoic acidに関する追加情報
Exploring the Potential of (2R)-2-amino-4,5-dimethoxypentanoic Acid (CAS No. 1998854-18-4) in Modern Pharmaceutical Research
Introduction to (2R)-2-amino-4,5-dimethoxypentanoic Acid
The compound (2R)-2-amino-4,5-dimethoxypentanoic acid, identified by the CAS registry number 1998854-18-4, has emerged as a significant molecule in the field of organic chemistry and pharmacology. This amino acid derivative is characterized by its unique stereochemistry and functional groups, which contribute to its potential applications in drug discovery and development. The R configuration at the second carbon positions this compound as a chiral molecule, a property that is often critical in pharmaceuticals due to its influence on biological activity and selectivity.
Recent advancements in synthetic methodologies have enabled the efficient production of this compound, making it more accessible for research purposes. Its structure, featuring an amino group and two methoxy substituents on adjacent carbons, suggests potential interactions with various biological systems. Researchers have shown particular interest in its ability to modulate enzyme activity and influence cellular signaling pathways.
Biological Activity and Mechanism of Action
The biological activity of (2R)-2-amino-4,5-dimethoxypentanoic acid has been extensively studied in recent years. One of the most promising findings is its role as a neuroprotective agent, where it demonstrates the ability to mitigate oxidative stress and reduce inflammation in neuronal cells. This property has led to exploratory studies in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Furthermore, this compound has shown potential as a modulator of ion channels, particularly voltage-gated sodium channels. By influencing these channels, it may offer therapeutic benefits in conditions characterized by abnormal neuronal excitability, such as epilepsy and chronic pain syndromes.
Recent research has also highlighted its ability to act as a substrate for enzymes involved in biofilm formation, suggesting its potential role in anti-infective therapies. This dual functionality underscores the versatility of (2R)-2-amino-4,5-dimethoxypentanoic acid across diverse biological systems.
Synthesis and Optimization
The synthesis of (2R)-2-amino-4,5-dimethoxypentanoic acid involves a multi-step process that combines principles from organic synthesis and stereochemistry. Key steps include the selective protection of hydroxyl groups, asymmetric synthesis to establish the R configuration at the second carbon, and subsequent deprotection to yield the final product.
Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and scalability of this process. The use of chiral catalysts has enabled researchers to achieve high enantiomeric excess (ee) levels, ensuring consistent product quality. These improvements have made large-scale production feasible, paving the way for preclinical studies.
Additionally, green chemistry approaches have been integrated into the synthesis workflow to minimize environmental impact. For instance, solvent-free reactions and recyclable catalysts are being explored to enhance sustainability without compromising product purity or yield.
Applications in Drug Development
The pharmacological profile of (2R)-2-amino-4,5-dimethoxypentanoic acid positions it as a valuable lead compound for drug development. Its ability to cross the blood-brain barrier (BBB) suggests potential utility in treating central nervous system (CNS) disorders. Preclinical studies have demonstrated favorable pharmacokinetic properties, including moderate clearance rates and acceptable bioavailability.
In oncology research, this compound has shown selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to inhibit key enzymes involved in tumor progression without affecting essential cellular functions.
Preliminary toxicological assessments indicate that (2R)-2-amino-4,5-dimethoxypentanoic acid exhibits low acute toxicity at therapeutic doses. Long-term studies are currently underway to evaluate its safety profile and identify any potential adverse effects associated with chronic administration.
Future Directions and Research Opportunities
The future of (2R)-2-amino-4,5-dimethoxypentanoic acid lies in further elucidating its mechanism of action at molecular levels. Advanced techniques such as X-ray crystallography and cryo-electron microscopy are being employed to study its interactions with target proteins at atomic resolution.
Clinical trials are expected to begin within the next few years if current preclinical data remain consistent. These trials will focus on assessing both efficacy and safety profiles across various patient populations.
In addition to therapeutic applications, researchers are exploring its utility as a tool compound for studying cellular processes such as signal transduction and protein folding. Its unique chemical properties make it an ideal candidate for probing complex biological systems.
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